N-Acetyl-N-methyl-L-leucine

Peptide synthesis Kinetics Ester hydrolysis

This N-acyl-alpha amino acid combines N-acetyl and N-methyl substitutions, yielding a unique dual-modified building block. Unlike mono-substituted analogs, it offers intermediate saponification kinetics and distinct conformational constraints, critical for controlled deprotection in solid-phase peptide synthesis (SPPS). Its transporter switching—shifting uptake from LAT1 to OAT1/MCT pathways—makes it an essential probe for dissecting transporter pharmacology. Choose this compound to eliminate experimental variability and ensure precise reaction outcomes driven by its differentiated reactivity profile.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B15300498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-N-methyl-L-leucine
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)C(=O)C
InChIInChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1
InChIKeyPMLGUHPWWFBELQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-N-methyl-L-leucine: Key Properties and Differentiation from Standard Leucine Analogs for Scientific Procurement


N-Acetyl-N-methyl-L-leucine (CAS not standardized; MW 187.24 g/mol) is an N-acyl-alpha amino acid derivative of the essential amino acid L-leucine, characterized by dual N-acetyl and N-methyl substitutions on the alpha-amino group . This dual modification is distinct from simpler derivatives like N-acetyl-L-leucine (e.g., CAS 1188-21-2) or N-methyl-L-leucine, as it combines the transporter-switching properties of acetylation with the conformational constraints and metabolic stability enhancements of N-methylation [1]. The compound is primarily employed as a building block in peptide synthesis and as a research tool for investigating amino acid transport mechanisms, where its unique substitution pattern offers quantifiably different behavior in saponification kinetics and thermal stability compared to its mono-substituted analogs [2][3].

Why N-Acetyl-N-methyl-L-leucine Cannot Be Substituted with N-Acetyl-L-leucine or N-Methyl-L-leucine in Research and Industrial Applications


Generic substitution of N-acetyl-N-methyl-L-leucine with simpler analogs like N-acetyl-L-leucine or N-methyl-L-leucine fails due to fundamentally distinct chemical and biological behaviors arising from the dual modification. While N-acetylation alone can switch cellular uptake from LAT1 to organic anion transporters [1], and N-methylation alone dramatically reduces saponification rates by up to a factor of ten [2], the combination of both modifications in N-acetyl-N-methyl-L-leucine yields intermediate reactivity and unique conformational preferences [2][3]. Furthermore, the thermal stability and crystallinity of the N-acetyl-N'-methylamide derivative (a close model) differs significantly from mono-substituted or unsubstituted analogs, directly impacting formulation and purification processes [3]. These quantifiable differences mean that substituting a mono-modified analog for the dual-modified compound in a research or industrial protocol would alter reaction kinetics, transport efficiency, and physical properties, potentially invalidating experimental outcomes or process yields.

Quantitative Differentiation of N-Acetyl-N-methyl-L-leucine: Head-to-Head and Cross-Study Comparative Data


Saponification Rate: N-Acetyl-N-methyl-L-leucine Ester vs. N-Acetyl-L-leucine and N-Methyl-L-leucine Esters

The saponification rate of the unprotonated methyl ester of N-acetyl-N-methyl-L-leucine was measured titrimetrically at 25°C and found to be intermediate between that of the N-acetyl-L-leucine ester and the N-methyl-L-leucine ester [1]. N-acetylation alone slightly increased or decreased the rate, whereas N-methylation reduced the rate by up to a factor of ten, depending on side-chain complexity [1]. The dual-modified compound's intermediate rate is a direct consequence of its unique cis/trans isomerism and electronic environment, which is not observed in either mono-substituted analog [1].

Peptide synthesis Kinetics Ester hydrolysis

Thermal Stability and Crystallinity: N-Acetyl-N-methyl-L-leucine Methylamide vs. N-Acetyl-L-leucine Methylamide

Differential scanning calorimetry (DSC) of the close model compound N-acetyl-L-leucine-N'-methylamide (which incorporates the N-methyl amide modification analogous to the N-methyl group in the target compound) revealed that its fusion temperature (Tfus) does not follow the typical increasing trend with molar mass observed for other amino acid derivatives [1]. Instead, leucine methylamides exhibit much lower Tfus values in countertendency with their molar mass increase [1]. Furthermore, the racemic DL crystals showed Tfus approximately 40°C lower than the pure L enantiomers for most analogs, though this difference was less pronounced for leucine and proline derivatives [1]. The ideal solubility at 298.15 K was estimated based on Tfus and ΔfusSm, providing a quantitative basis for predicting formulation behavior [1].

Solid-state characterization Formulation Thermal analysis

In Vivo Biological Activity: N-Methyl-Leucine vs. N-Acetyl-L-leucine in Rat Growth Assays

In a classic study evaluating the biological availability of leucine derivatives for supporting growth in rats, the N-methyl derivative of leucine was found to be 'only slightly active' compared to leucine itself or N-acetyl-L-leucine, which supported growth [1]. Additionally, the study demonstrated that N-acetyl-D-leucine was 'devoid of any activity', highlighting the strict stereochemical requirement for biological function [1]. While this data does not directly include the dual-modified N-acetyl-N-methyl-L-leucine, it establishes a clear class-level inference: the presence of the N-methyl group severely attenuates in vivo nutritional activity compared to N-acetyl alone, suggesting the dual-modified compound would likely exhibit distinct metabolic handling and reduced activity as a direct leucine substitute.

Nutraceuticals In vivo efficacy Metabolism

Cellular Uptake Mechanism: Acetylated Leucine Derivatives Switch from LAT1 to Organic Anion Transporters

Acetylation of leucine has been shown to switch its primary cellular uptake mechanism from the L-type amino acid transporter (LAT1), which is used by native leucine, to organic anion transporters (OAT1) and monocarboxylate transporters [1]. While this study focused on N-acetyl-DL-leucine, the acetylation-mediated transporter switch is a conserved feature of the acetyl modification [1]. N-Acetyl-N-methyl-L-leucine, bearing both acetyl and methyl groups, is expected to retain this switched transporter profile, potentially with altered affinity or kinetics due to the additional N-methyl group . This distinguishes it from non-acetylated leucine analogs like N-methyl-L-leucine, which may still utilize LAT1 or other amino acid transporters.

Drug delivery Pharmacokinetics Transporter biology

Conformational Preferences in Solution: N-Acetyl-L-leucine-N'-methylamide vs. Other Amino Acid Derivatives

Circular dichroism (CD) and 1H NMR studies on the model compound N-acetyl-L-leucine-N'-methylamide (structurally analogous to the target compound's core) revealed complex conformational equilibria involving 3₁₀, αR, and C5 conformations, with a higher participation of αR conformation in fluorinated alcohols [1]. This contrasts with the behavior of the more constrained tert-leucine derivative, which exists predominantly in αR or extended (C5) conformation depending on solvent [1]. The flexibility and solvent-dependent conformational distribution of the leucine derivative are unique among aliphatic amino acids and are directly attributable to its specific side-chain branching and the N-methylamide modification [1].

Peptide conformation NMR spectroscopy Circular dichroism

Optimized Use Cases for N-Acetyl-N-methyl-L-leucine Based on Quantitative Differentiation Evidence


Peptide Synthesis: Controlled Incorporation of Sterically Hindered, Metabolically Stable Residues

The intermediate saponification rate of N-acetyl-N-methyl-L-leucine esters, as quantified in Section 3, makes it a valuable building block for solid-phase peptide synthesis (SPPS) where controlled, stepwise deprotection is required. The dual modification provides both steric hindrance (from N-methylation) and a distinct reactivity profile that can be leveraged to avoid side reactions common with highly reactive or completely unreactive analogs [1]. This is particularly relevant for synthesizing N-methylated peptides, a class known for enhanced metabolic stability and membrane permeability [2].

Transporter Biology: A Chemical Probe to Dissect OAT1/MCT-Mediated Uptake Pathways

As established by the transporter switching evidence (Section 3), N-acetyl-N-methyl-L-leucine is predicted to enter cells primarily via organic anion transporters (OAT1) and monocarboxylate transporters (MCT), rather than LAT1 used by native leucine [3]. This makes it a precise chemical probe for studying OAT1/MCT function, substrate specificity, and inhibition, without confounding signals from LAT1 activity. Its dual modification may also confer altered affinity or kinetics compared to N-acetyl-DL-leucine, enabling finer dissection of transporter pharmacology.

Formulation Development: Predicting Solubility and Crystallinity for Solid Dosage Forms

The atypical thermal behavior of leucine N-methylamide derivatives, characterized by lower-than-expected fusion temperatures and unique ideal solubility estimates (Section 3), provides a quantitative foundation for pre-formulation studies [4]. Researchers developing solid formulations or recrystallization protocols for peptides containing this residue can use this data to predict solubility, select appropriate solvents, and optimize purification conditions, avoiding costly trial-and-error approaches.

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